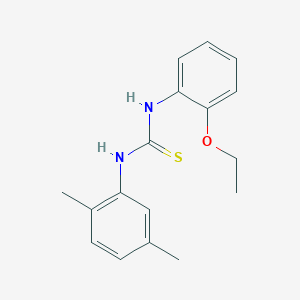![molecular formula C21H33N3O4S B4708922 3-(1-azepanylcarbonyl)-4-methoxy-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B4708922.png)
3-(1-azepanylcarbonyl)-4-methoxy-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide
Descripción general
Descripción
3-(1-azepanylcarbonyl)-4-methoxy-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide is a chemical compound that is widely used in scientific research. It is commonly known as AZP, and it is a potent inhibitor of the enzyme carbonic anhydrase. Carbonic anhydrase is an enzyme that is involved in the regulation of acid-base balance in the body, and it is also important in the production of aqueous humor in the eye.
Aplicaciones Científicas De Investigación
AZP has been extensively used in scientific research for its inhibitory effect on carbonic anhydrase. Carbonic anhydrase is an enzyme that is involved in several physiological processes, including acid-base balance regulation, bone resorption, and aqueous humor production in the eye. AZP has been shown to be a potent inhibitor of carbonic anhydrase, and it has been used to study the role of carbonic anhydrase in these physiological processes.
Mecanismo De Acción
The mechanism of action of AZP involves its binding to the active site of carbonic anhydrase. This binding prevents the enzyme from catalyzing the conversion of carbon dioxide and water to bicarbonate and protons, which is an important step in acid-base balance regulation and aqueous humor production in the eye.
Biochemical and Physiological Effects:
AZP has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of aqueous humor in the eye, which can be beneficial in the treatment of glaucoma. It has also been shown to inhibit bone resorption, which can be beneficial in the treatment of osteoporosis. Additionally, AZP has been shown to have anti-inflammatory properties, which can be beneficial in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using AZP in lab experiments is its potency as a carbonic anhydrase inhibitor. This allows for the study of the role of carbonic anhydrase in physiological processes with a high degree of specificity. However, one limitation of using AZP in lab experiments is its potential toxicity. AZP has been shown to have cytotoxic effects on some cell types, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving AZP. One area of research is the development of more potent and specific carbonic anhydrase inhibitors. Another area of research is the study of the role of carbonic anhydrase in cancer progression, as carbonic anhydrase has been shown to be involved in tumor growth and metastasis. Additionally, the potential use of AZP as a therapeutic agent in the treatment of glaucoma, osteoporosis, and inflammatory diseases warrants further investigation.
Propiedades
IUPAC Name |
3-(azepane-1-carbonyl)-4-methoxy-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O4S/c1-28-20-10-9-18(17-19(20)21(25)24-15-4-2-3-5-16-24)29(26,27)22-11-8-14-23-12-6-7-13-23/h9-10,17,22H,2-8,11-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBEUNTGJCUYRIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCCN2CCCC2)C(=O)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-({3-[(2-bromophenoxy)methyl]-4-methoxybenzoyl}amino)-5-(1-phenylethyl)-3-thiophenecarboxylate](/img/structure/B4708857.png)

![S-[4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl] 10H-phenothiazine-10-carbothioate](/img/structure/B4708867.png)

![2,6-di-tert-butyl-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B4708886.png)


![3-[(2,6-difluorobenzyl)thio]-5-(2-methoxyphenyl)-4H-1,2,4-triazol-4-amine](/img/structure/B4708913.png)
![2-chloro-6-fluorobenzyl N-[(4-methylphenyl)sulfonyl]glycylglycinate](/img/structure/B4708930.png)

![N-(2-bromophenyl)-2-{4-[(propylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4708943.png)
![N-(1-butyl-5-methyl-1H-pyrazol-3-yl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4708948.png)

![N-4-morpholinyl-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B4708968.png)